

An In-depth Technical Guide to DETA NONOate: Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: DETA NONOate

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This guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of **DETA NONOate**, a widely used nitric oxide (NO) donor in biomedical research.

Chemical Properties

DETA NONOate, also known as (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazene-1-ium-1,2-diolate or NOC-18, is a diazeniumdiolate compound valued for its slow and predictable release of nitric oxide in aqueous solutions.^{[1][2][3]} Its chemical and physical properties are summarized below.

Table 1: General and Physicochemical Properties of **DETA NONOate**

Property	Value	References
IUPAC Name	(Z)-[bis(2-aminoethyl)amino]-hydroxyimino-oxidoazanium	[4]
Synonyms	NOC-18, Diethylamine NONOate, Diethylenetriamine NONOate	[1][2][3]
CAS Number	146724-94-9	[1][2][3][4][5][6]
Molecular Formula	C ₄ H ₁₃ N ₅ O ₂	[1][3][4][6]
Molecular Weight	163.18 g/mol	[1][4]
Appearance	White to off-white crystalline solid	[7][8]
Purity	>98%	[4]
UV Absorbance (λ _{max})	252 nm	[3][9]
Molar Extinction Coefficient (ε)	7,640 M ⁻¹ cm ⁻¹	[9]

1.1. Solubility and Stability

DETA NONOate is soluble in water and aqueous buffers.[1][3][4] Its solubility in water can be enhanced by adjusting the pH to 9 with NaOH.[1] It is also soluble in ethanol.[10]

The solid compound is sensitive to air, light, and moisture and should be stored under desiccating conditions in the dark at -20°C.[4][8] For long-term storage, it is recommended to keep it sealed at -80°C, where it can be stable for at least one year.[11] Aqueous solutions of **DETA NONOate** are unstable and should be prepared fresh before use.[11][12]

1.2. Nitric Oxide Release Kinetics

DETA NONOate belongs to the class of diazeniumdiolates (NONOates), which spontaneously decompose in aqueous solutions to release nitric oxide (NO).[13][14] This decomposition is a pH-dependent, first-order process.[3][13] In acidic conditions (pH 5.0), the decomposition is nearly instantaneous.[5][14] The compound is more stable in alkaline solutions (pH > 8.0).[14]

One mole of **DETA NONOate** liberates two moles of NO upon decomposition.^{[3][5][13]} This slow and prolonged release profile makes it a valuable tool for studies requiring sustained NO exposure.

Table 2: Half-life of **DETA NONOate** in 0.1M Phosphate Buffer (pH 7.4)

Temperature	Half-life ($t_{1/2}$)	References
37°C	20 hours	^{[3][5][13]}
22-25°C	56 hours	^{[3][5][13]}

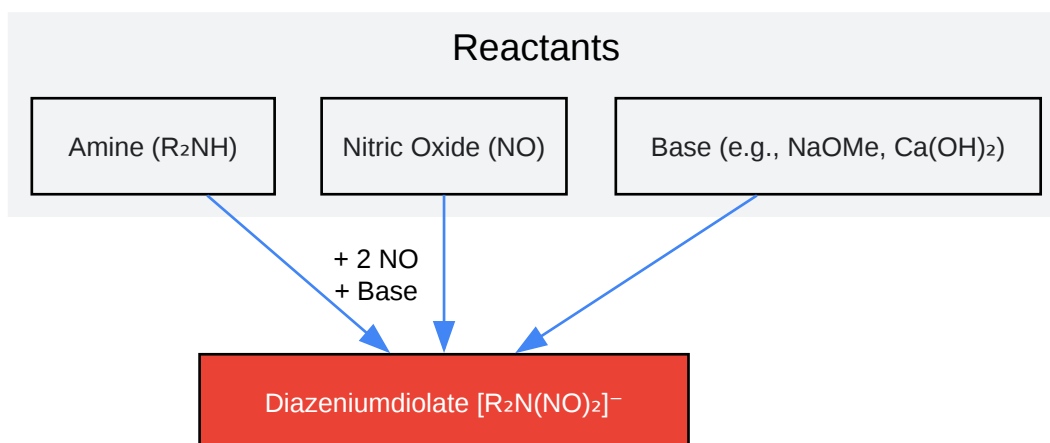
Synthesis of Diazeniumdiolates (NONOates)

The synthesis of diazeniumdiolates involves the reaction of an amine with nitric oxide gas under specific conditions. While recent advancements have focused on developing safer and more scalable methods, the fundamental principle remains the same.^{[15][16][17]}

2.1. General Synthesis Principle

NONOates are typically synthesized by exposing a primary or secondary amine to high pressures of nitric oxide in the presence of a base.^[18] The reaction proceeds via the bimolecular addition of two NO molecules to a nucleophile, such as an amine.^[19]

General Synthesis of Diazeniumdiolates



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Caption: General reaction scheme for the synthesis of a diazeniumdiolate.

2.2. Experimental Protocol: Synthesis of Diazeniumdiolate Calcium Salt

Recent literature highlights a safer and more scalable method for synthesizing diazeniumdiolates using calcium hydroxide in water, which avoids flammable solvents and hazardous conditions associated with older methods.[15][16]

Objective: To synthesize a diazeniumdiolate salt using a safer, water-based methodology.

Materials:

- Starting amine (e.g., diethylenetriamine for **DETA NONOate**)
- Calcium hydroxide ($\text{Ca}(\text{OH})_2$)
- Nitric oxide (NO) gas
- Deionized water
- Reaction vessel suitable for high-pressure gas reactions
- Magnetic stirrer
- Filtration apparatus

Methodology:

- Reaction Setup: In a high-pressure reaction vessel, dissolve the starting amine and calcium hydroxide in deionized water.
- Purging: Purge the vessel with an inert gas (e.g., argon or nitrogen) to remove oxygen.
- Reaction with NO: Pressurize the vessel with nitric oxide gas. The reaction is typically carried out at a controlled temperature (e.g., room temperature or below).[19]
- Monitoring: Monitor the reaction progress by observing the pressure drop of the NO gas.

- Isolation: Once the reaction is complete, vent the excess NO gas safely. The resulting diazeniumdiolate calcium salt, which is often a precipitate, can be isolated by filtration.
- Purification: The crude product can be washed with a suitable solvent (e.g., methanol) and recrystallized if necessary to achieve higher purity.^[19]
- Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR and HPLC.

Note: The synthesis of diazeniumdiolates involves high-pressure nitric oxide gas and can be hazardous. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

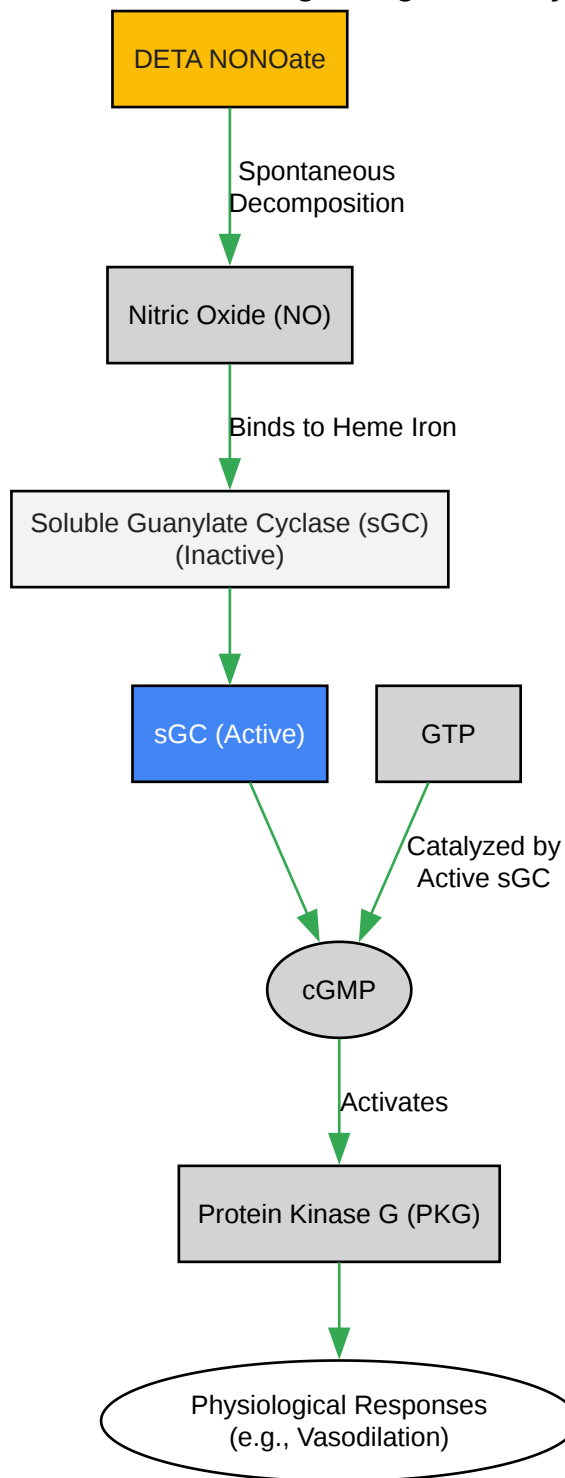
Biological Activity and Signaling Pathways

As an NO donor, **DETA NONOate** is used to study the diverse physiological and pathophysiological roles of nitric oxide.^{[1][7][13]} NO is a critical signaling molecule involved in processes such as vasodilation, neurotransmission, and immune response.^[13]

3.1. The sGC-cGMP Signaling Pathway

The primary signaling pathway activated by NO is the soluble guanylate cyclase (sGC) pathway.

Canonical NO Signaling Pathway



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Caption: The NO/sGC/cGMP signaling cascade initiated by **DETA NONOate**.

DETA NONOate decomposes to release NO, which diffuses across cell membranes and binds to the heme group of soluble guanylate cyclase (sGC), activating the enzyme.[13] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[20] cGMP then acts as a second messenger, activating downstream targets like Protein Kinase G (PKG) to elicit various physiological responses, including smooth muscle relaxation (vasodilation).[20]

3.2. Other Biological Effects

- **Cardioprotection:** At low concentrations (1 μ M), **DETA NONOate** has been shown to reduce mitochondrial damage from ischemia/reperfusion injury and prevent apoptosis.[1][7]
- **Vascular Remodeling:** It can inhibit the expression of matrix metalloproteinase-9 (MMP-9), suggesting a role in preventing vessel wall remodeling in conditions like aortic aneurysms. [13][20]
- **Neurobiology:** It can activate inward currents in neurons and has been observed to have nociceptive effects in animal models.[1][7]

Experimental Methodologies

4.1. Protocol: Measurement of NO Release via UV-Vis Spectrophotometry

The decomposition of **DETA NONOate** and subsequent NO release can be monitored by measuring the decrease in its characteristic UV absorbance.

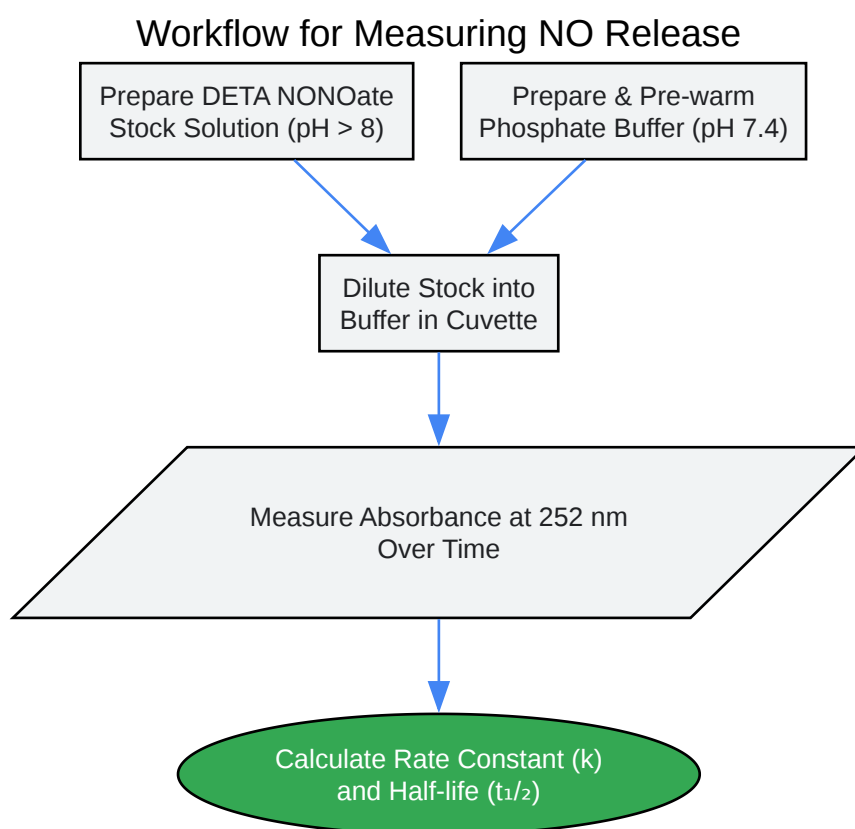
Objective: To determine the rate of NO release by monitoring the decomposition of **DETA NONOate**.

Materials:

- **DETA NONOate**
- Phosphate buffer (e.g., 0.1 M, pH 7.4)
- UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
- Quartz cuvettes

Methodology:

- Stock Solution: Prepare a concentrated stock solution of **DETA NONOate** in a basic buffer (e.g., 10 mM NaOH) where it is stable.
- Reaction Mixture: Dilute the stock solution into a pre-warmed phosphate buffer (pH 7.4, 37°C) directly in a quartz cuvette to a final concentration that gives a measurable absorbance at 252 nm.
- Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 252 nm over time.
- Data Analysis: The concentration of **DETA NONOate** at any given time can be calculated using the Beer-Lambert law ($A = \epsilon cl$). The first-order rate constant (k) and the half-life ($t_{1/2} = 0.693/k$) of decomposition can be determined by plotting the natural logarithm of the absorbance versus time.



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Caption: Experimental workflow for monitoring **DETA NONOate** decomposition.

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- To cite this document: BenchChem. [An In-depth Technical Guide to DETA NONOate: Chemical Properties and Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15604991/docs#an-in-depth-technical-guide-to-deta-nonoate-chemical-properties-and-synthesis>]

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